

Navigating the Research Landscape of Diethyl 3,4-Pyridinedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl pyridine-3,4-dicarboxylate*

Cat. No.: *B155637*

[Get Quote](#)

For Immediate Release

A comprehensive technical guide on diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a versatile heterocyclic compound, is now available for researchers, scientists, and professionals in drug development. This guide consolidates information on its commercial availability, key synthetic protocols, and its significant role as a precursor in the development of therapeutic agents, particularly ROR γ inhibitors for autoimmune diseases, and its application in polymer chemistry.

Commercial Availability

Diethyl 3,4-pyridinedicarboxylate is commercially available from several chemical suppliers. The compound, also known by its synonym Cinchomeronic ester, is typically offered at a purity of 97% or higher. Researchers can source this liquid chemical from major suppliers such as Sigma-Aldrich and Dayang Chem (Hangzhou) Co., Ltd.^[1]

For procurement purposes, the following quantitative data has been compiled from various suppliers:

Supplier	CAS Number	Purity	Physical Form	Additional Notes
Sigma-Aldrich	1678-52-0	97%	Liquid	Also known as Cinchomeronic ester.
Dayang Chem (Hangzhou) Co., Ltd.	1678-52-0	97% (typical)	Not specified	A manufactory based in China.
Shandong Mopai Biotechnology Co., LTD	1678-52-0	99%	Not specified	-
P&S Chemicals	1678-52-0	Not specified	Not specified	Provides IUPAC name and other synonyms. [2]

Synthesis and Experimental Protocols

The primary route for the synthesis of diethyl 3,4-pyridinedicarboxylate is through the esterification of 3,4-pyridinedicarboxylic acid. A detailed experimental protocol for this transformation is outlined below.

Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid

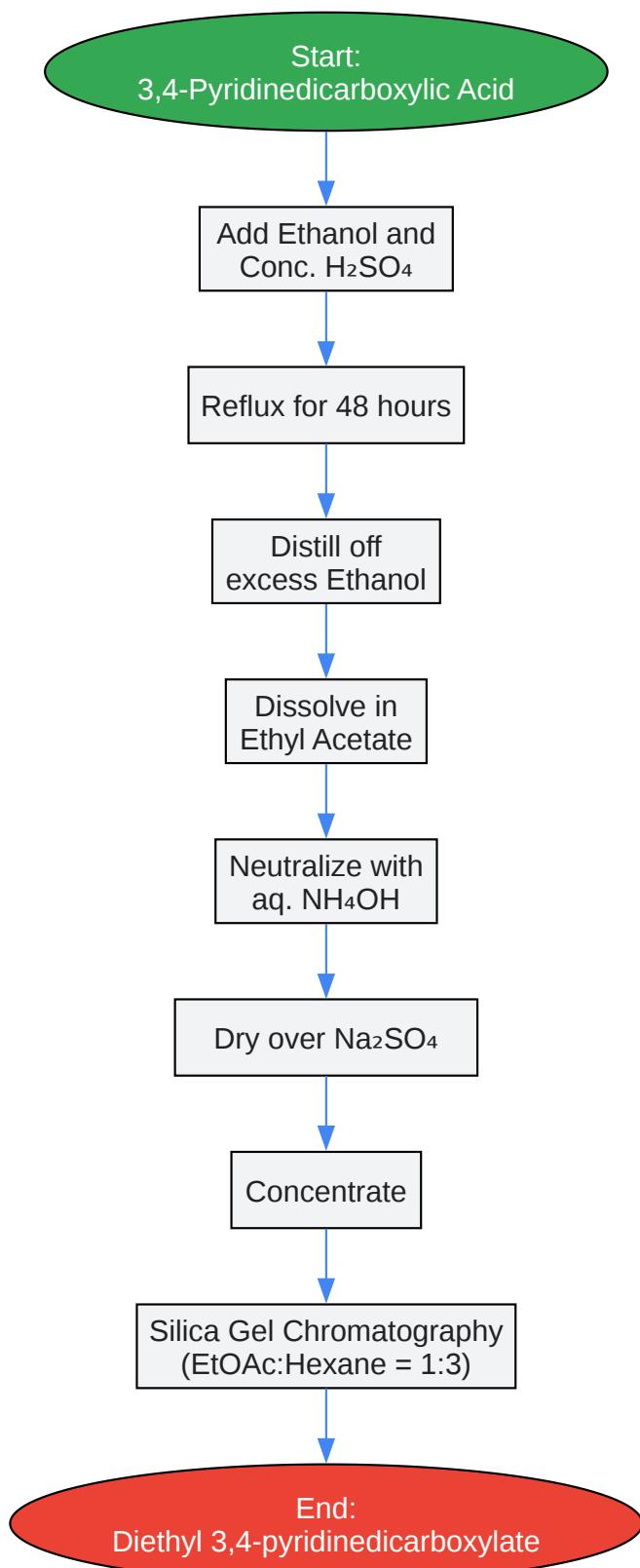
This protocol describes the synthesis of diethyl 3,4-pyridinedicarboxylate via Fischer esterification.

Materials:

- 3,4-Pyridinedicarboxylic acid
- Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)

- Ethyl acetate
- Ammonium hydroxide (NH_4OH) aqueous solution
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane

Procedure:


- In a suitable reaction vessel, dissolve 10.0 g (59.8 mmol) of 3,4-pyridinedicarboxylic acid in ethanol.
- Slowly add 12 mL of concentrated sulfuric acid to the ethanol solution.
- Heat the mixture to reflux and maintain for 48 hours.
- After cooling the reaction mixture to room temperature, distill off the excess ethanol.
- Dissolve the resulting oily mixture in ethyl acetate.
- Neutralize the solution with an aqueous solution of ammonium hydroxide.
- Dry the organic layer over sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mobile phase of ethyl acetate:hexane (1:3).[3]

Expected Yield: 9.0 g (67%)[3]

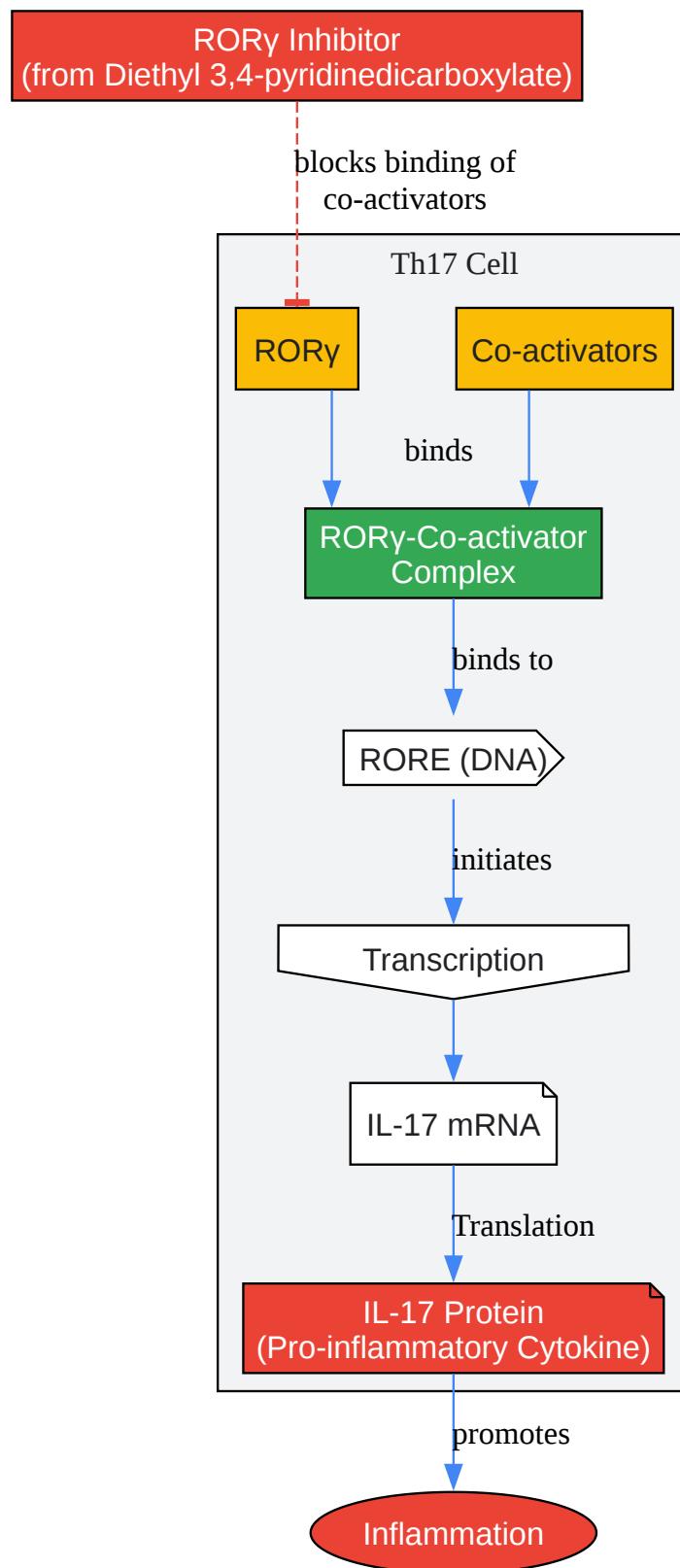
Characterization (^1H NMR):

- (400 MHz, CDCl_3 , 298 K): δ 9.04 (s, 1H), 8.79 (d, $J_{\text{HH}} = 5.2$ Hz, 1H), 7.47 (d, $J_{\text{HH}} = 5.2$ Hz, 1H), 4.41 - 4.35 (m, 4H), 1.38 - 1.34 (m, 6H).[3]

Experimental Workflow for Esterification

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of diethyl 3,4-pyridinedicarboxylate.


Applications in Drug Discovery: RORy Inhibitors

A significant application of diethyl 3,4-pyridinedicarboxylate is its use as a key intermediate in the synthesis of Retinoic acid-related Orphan Receptor gamma (RORy) inhibitors.^[3] RORy is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.^{[4][5]} By inhibiting RORy, the pro-inflammatory cascade driven by Th17 cells and their cytokines, such as IL-17, can be suppressed.^{[5][6]} This makes RORy an attractive therapeutic target for conditions like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.^[3]

The RORy Signaling Pathway and Inhibition

The RORy signaling pathway is integral to the inflammatory response mediated by Th17 cells. RORy, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A and IL-17F. RORy inhibitors, synthesized from precursors such as diethyl 3,4-pyridinedicarboxylate, function by binding to the ligand-binding domain of the RORy receptor. This binding event prevents the recruitment of co-activators necessary for transcriptional activation, thereby blocking the expression of pro-inflammatory genes.

Simplified RORy Signaling Pathway and Point of Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIETHYL 3 4-PYRIDINEDICARBOXYLATE 97, CasNo.1678-52-0 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Nuclear receptor ROR γ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the transcription factor ROR- γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule mediated inhibition of ROR γ -dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Research Landscape of Diethyl 3,4-Pyridinedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155637#commercial-availability-of-diethyl-3-4-pyridinedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com